molecular formula C23H18N2O4 B3435409 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Cat. No. B3435409
M. Wt: 386.4 g/mol
InChI Key: KXNCIKAIPUUGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, commonly known as BDF-520, is a synthetic compound that has been studied for its potential therapeutic applications. BDF-520 belongs to the class of quinolinecarboxamide derivatives and has been found to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of BDF-520 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. BDF-520 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDF-520 has been found to reduce inflammation and inhibit tumor growth in preclinical studies. It has also been found to have minimal toxicity in animal studies. BDF-520 has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of inflammatory bowel disease. In cancer models, BDF-520 has been found to inhibit the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

BDF-520 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. BDF-520 has also been found to have minimal toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, BDF-520 has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. BDF-520 also has limited solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of BDF-520. Further preclinical studies are needed to fully understand its mechanism of action and to determine its potential therapeutic applications in various diseases. Clinical studies are also needed to determine the safety and efficacy of BDF-520 in humans. Additionally, the synthesis method of BDF-520 can be optimized to improve its solubility and to reduce the cost of production.

Scientific Research Applications

BDF-520 has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease. BDF-520 has also been found to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-6-8-20(29-14)19-11-17(16-4-2-3-5-18(16)25-19)23(26)24-12-15-7-9-21-22(10-15)28-13-27-21/h2-11H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNCIKAIPUUGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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